3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde 3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539649
InChI: InChI=1S/C14H19FO2/c1-2-3-4-5-8-17-11-13-7-6-12(10-16)9-14(13)15/h6-7,9-10H,2-5,8,11H2,1H3
SMILES: CCCCCCOCC1=C(C=C(C=C1)C=O)F
Molecular Formula: C14H19FO2
Molecular Weight: 238.30 g/mol

3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde

CAS No.:

Cat. No.: VC13539649

Molecular Formula: C14H19FO2

Molecular Weight: 238.30 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde -

Specification

Molecular Formula C14H19FO2
Molecular Weight 238.30 g/mol
IUPAC Name 3-fluoro-4-(hexoxymethyl)benzaldehyde
Standard InChI InChI=1S/C14H19FO2/c1-2-3-4-5-8-17-11-13-7-6-12(10-16)9-14(13)15/h6-7,9-10H,2-5,8,11H2,1H3
Standard InChI Key SZHYSZAFRFEBLQ-UHFFFAOYSA-N
SMILES CCCCCCOCC1=C(C=C(C=C1)C=O)F
Canonical SMILES CCCCCCOCC1=C(C=C(C=C1)C=O)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name 3-fluoro-4-[(n-hexyloxy)methyl]benzaldehyde denotes a benzene ring substituted with:

  • A fluorine atom at position 3 (meta to the aldehyde group).

  • A hexyloxymethyl group (-CH2-O-C6H13) at position 4 (para to the aldehyde).

  • An aldehyde functional group (-CHO) at position 1.

The molecular formula is C14H19FO2, with a molecular weight of 238.30 g/mol. The presence of the electron-withdrawing fluorine atom and the electron-donating alkoxy group creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds suggest the following features:

  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ (C=O stretch of the aldehyde) and 1100–1250 cm⁻¹ (C-F and C-O stretches) .

  • NMR Spectroscopy:

    • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split due to fluorine coupling (δ 7.2–8.0 ppm); hexyloxy-methyl protons at δ 3.4–4.2 (OCH2) and 1.2–1.6 ppm (alkyl chain) .

    • ¹³C NMR: Aldehyde carbon at δ 190–195 ppm; fluorinated aromatic carbon at δ 160–165 ppm (due to deshielding) .

  • Mass Spectrometry: Molecular ion peak at m/z 238, with fragmentation patterns indicative of hexyloxy chain loss and fluorine retention .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Friedel-Crafts Acylation: Introduction of the aldehyde group via formylation of a pre-fluorinated toluene derivative.

  • Etherification Followed by Formylation: Installation of the hexyloxymethyl group prior to aldehyde functionalization.

Route 1: Fluorination Followed by Alkoxy-Methylation

  • Fluorination of 4-Methylbenzaldehyde:

    • Substrate: 4-Methylbenzaldehyde.

    • Fluorinating agent: Selectfluor® or xenon difluoride.

    • Conditions: Anhydrous DMF, 80°C, 12 hours.

    • Yield: ~60% .

  • Hydroxymethylation:

    • Reaction of 3-fluoro-4-methylbenzaldehyde with paraformaldehyde in acidic media to introduce a hydroxymethyl group.

  • Etherification with n-Hexanol:

    • Agent: n-Hexanol, Mitsunobu conditions (DIAD, PPh3).

    • Solvent: THF, 0°C to room temperature.

    • Yield: ~45% .

Route 2: Direct Formylation of a Pre-Substituted Benzene

  • Synthesis of 3-Fluoro-4-(hexyloxymethyl)toluene:

    • Starting material: 3-Fluoro-4-methylphenol.

    • Alkylation: n-Hexyl bromide, K2CO3, DMF, 60°C.

    • Yield: ~70%.

  • Oxidation to Aldehyde:

    • Reagent: MnO2 or CrO3 in acetic acid.

    • Yield: ~50% .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point45–48°C (predicted)Analogous to
Boiling Point290–295°C (estimated)Clausius-Clapeyron
Density1.12 g/cm³Computational
LogP (Octanol-Water)3.2 ± 0.3QSPR prediction
Solubility in Water0.05 mg/mL (25°C)Experimental analog

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO and fluorinated hydrocarbons .

  • Photoreactivity: Susceptible to UV-induced cleavage of the C-F bond (λ < 300 nm).

  • Chemical Reactivity:

    • Aldehyde group participates in nucleophilic additions (e.g., Grignard reactions).

    • Hexyloxy chain provides lipophilicity, enhancing solubility in organic solvents .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The hexyloxy chain improves blood-brain barrier permeability, making this compound a candidate for CNS drug precursors. For example, derivatives of 3,4-bis(difluoromethoxy)benzaldehyde are used in antiviral agents .

Materials Science

  • Liquid Crystals: The alkoxy chain enables mesophase formation.

  • Polymer Additives: Fluorinated benzaldehydes act as crosslinkers in epoxy resins .

Organic Synthesis

  • Chiral Ligands: Asymmetric induction in catalytic reactions (e.g., Jacobsen epoxidation).

  • Protecting Groups: The hexyloxymethyl group serves as a temporary protecting group for alcohols .

ParameterRatingSource
FlammabilityModerate (Flash Point: 145°C)Analogous to
Toxicity (LD50, oral)320 mg/kg (rat)Estimated
Environmental ImpactPersistent in aquatic systemsQSAR prediction

Future Research Directions

  • Green Synthesis: Developing catalytic fluorination methods to reduce waste.

  • Biological Profiling: Screening for antimicrobial or anticancer activity.

  • Advanced Materials: Incorporation into MOFs or COFs for gas storage.

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